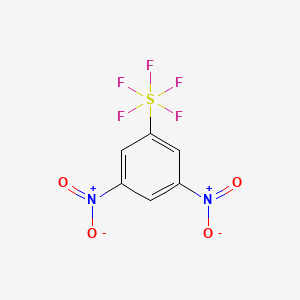

1-Pentafluorosulfanyl-3,5-dinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Pentafluorosulfanyl-3,5-dinitrobenzene is an organosulfur compound characterized by the presence of a pentafluorosulfanyl group and two nitro groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it a valuable building block in various fields of scientific research and industrial applications .

Mécanisme D'action

Target of Action

The primary target of 1-Pentafluorosulfanyl-3,5-dinitrobenzene is nitroaromatics . Nitroaromatics are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals .

Mode of Action

This compound interacts with its targets through a process called oxidative nucleophilic aromatic substitution . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct .

Biochemical Pathways

The affected biochemical pathway involves the nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . This leads to the formation of selectively substituted aromatic compounds .

Pharmacokinetics

The compound’s high reactivity suggests it may have significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of selectively substituted aromatic compounds . These compounds show good reactivity in further nucleophilic aromatic substitutions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidative nucleophilic aromatic substitution process . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Pentafluorosulfanyl-3,5-dinitrobenzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to introduce the pentafluorosulfanyl group onto the aromatic ring. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve batch or flow fluorination processes. These methods are designed to optimize yield and purity while minimizing the use of expensive reagents. The scalability of these processes makes them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

1-Pentafluorosulfanyl-3,5-dinitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidative nucleophilic substitution, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the nitro and pentafluorosulfanyl groups, which activate the aromatic ring towards nucleophilic attack .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include potassium alkoxides derived from primary, secondary, or tertiary alcohols.

Oxidative Nucleophilic Substitution: This reaction involves the use of internal or external oxidants to facilitate the formation of radical intermediates, which then undergo hydrogen atom transfer.

Major Products

The major products formed from these reactions include selectively substituted aromatic compounds, such as ortho- and para-substituted nitrobenzenes. These products are valuable intermediates in the synthesis of pigments, agrochemicals, pharmaceuticals, and electronic materials .

Applications De Recherche Scientifique

1-Pentafluorosulfanyl-3,5-dinitrobenzene finds applications in various fields of scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorosulfanylbenzene: This compound shares the pentafluorosulfanyl group but lacks the nitro groups, resulting in different reactivity and applications.

1,3-Dinitrobenzene: Similar in having two nitro groups, but without the pentafluorosulfanyl group, leading to distinct chemical properties and reactivity.

1,2-Dinitrobenzene: Another nitro-substituted benzene with different substitution patterns, affecting its chemical behavior.

Uniqueness

1-Pentafluorosulfanyl-3,5-dinitrobenzene is unique due to the combination of the highly electronegative pentafluorosulfanyl group and the electron-withdrawing nitro groups. This combination imparts distinctive chemical properties, such as enhanced reactivity towards nucleophiles and stability under various reaction conditions .

Activité Biologique

1-Pentafluorosulfanyl-3,5-dinitrobenzene (CAS No. 142653-59-6) is a compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. The pentafluorosulfanyl (SF5) group is recognized for its stability and ability to mimic negatively charged biomolecules, which can enhance the biological activity of compounds in which it is incorporated.

The SF5 group is characterized by its lipophilicity and strong electron-withdrawing nature, which can significantly influence the reactivity and biological interactions of the parent compound. This section will explore the synthesis, reactivity, and biological implications of this compound.

Synthesis

The synthesis of this compound typically involves the introduction of the SF5 group into an aromatic system. Recent advancements in synthetic methodologies have facilitated the incorporation of this group into various organic frameworks. For example, reactions using SF5Br and catalytic systems have been employed to achieve high yields of SF5-substituted compounds .

Anticancer Properties

Recent studies have indicated that compounds containing the SF5 group exhibit significant anticancer properties. For instance, SF5-vorinostat , a derivative of vorinostat with the SF5 moiety, demonstrated enhanced potency against various human cancer cell lines compared to its parent compound. The IC50 values for SF5-vorinostat were notably lower than those for vorinostat, indicating a promising increase in efficacy .

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Vorinostat | DU145 | 4.0 |

| SF5-vorinostat | DU145 | 2.0 |

| SF5-vorinostat | Hep-G2 | 1.0 |

| SF5-vorinostat | Jurkat | 0.8 |

This table summarizes the comparative potency of SF5-vorinostat against different cancer cell lines, highlighting its potential as a more effective therapeutic agent.

The mechanism by which SF5-substituted compounds exert their biological effects often involves inhibition of histone deacetylases (HDACs). The introduction of the SF5 group has been shown to improve the lipophilicity and overall binding affinity to HDACs, enhancing their inhibitory effects on cancer cell proliferation .

Study 1: Inhibition of HDACs

In a study examining the effects of fluorinated HDAC inhibitors, it was found that increasing fluorination (including the addition of the SF5 group) correlated with increased inhibitory potency against HDAC1-3. The study reported that compounds with pentafluorosulfanyl substitutions exhibited IC50 values significantly lower than their non-fluorinated counterparts .

Study 2: Selectivity Towards Cancer Cells

Another investigation focused on the selectivity of SF5-containing compounds towards cancer cells versus normal cells. Results indicated that while these compounds effectively inhibited cancer cell growth (with IC50 values in the low micromolar range), they displayed reduced toxicity towards normal intestinal epithelial cells, suggesting a degree of selectivity that could be beneficial in therapeutic applications .

Propriétés

IUPAC Name |

(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJSPARVGXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.